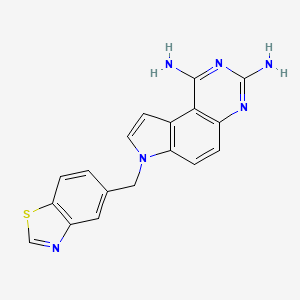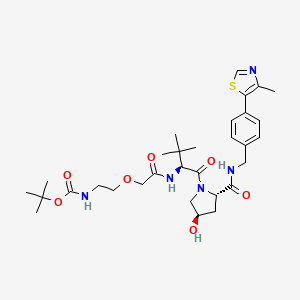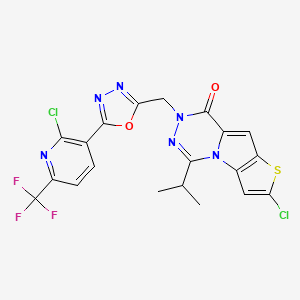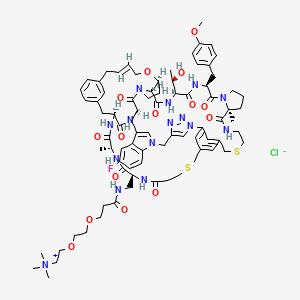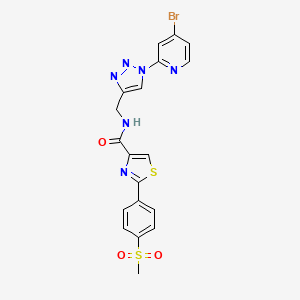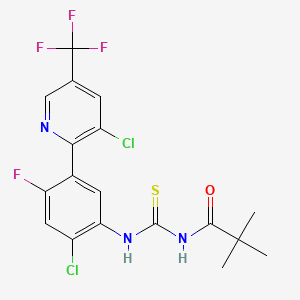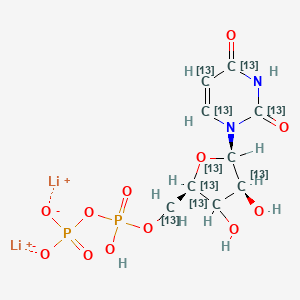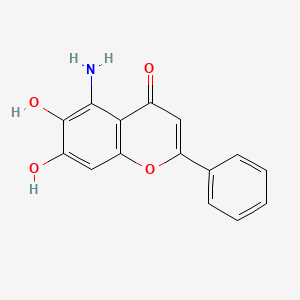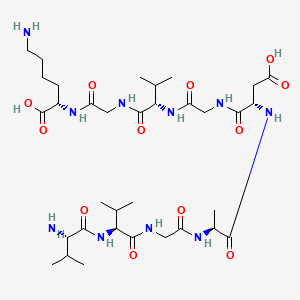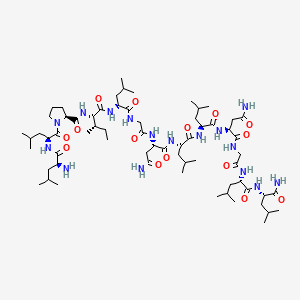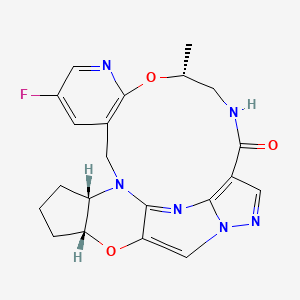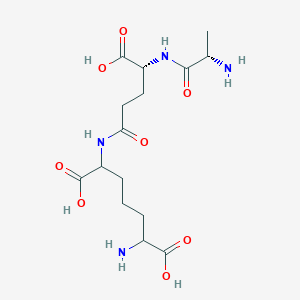
Tubulin polymerization-IN-44
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin polymerization-IN-44 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound can disrupt these processes, making it a valuable tool in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-44 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Assembly: The intermediate compounds are then subjected to further reactions, such as coupling or cyclization, to form the final product, this compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques. The process may also involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Tubulin polymerization-IN-44 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions, including elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
科学研究应用
Tubulin polymerization-IN-44 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of tubulin polymerization and the effects of tubulin inhibitors on microtubule dynamics.
Biology: In cell biology, this compound is used to investigate the role of microtubules in cellular processes such as mitosis, intracellular transport, and cell signaling.
Medicine: The compound has potential therapeutic applications in cancer treatment, as it can disrupt cell division in rapidly proliferating cancer cells. It is also used in drug discovery and development to identify new tubulin-targeting agents.
Industry: this compound is used in the development of new materials and technologies that rely on microtubule dynamics, such as nanotechnology and bioengineering.
作用机制
Tubulin polymerization-IN-44 exerts its effects by binding to the tubulin protein and inhibiting its ability to polymerize into microtubules. This disruption of microtubule formation affects various cellular processes, including:
Cell Division: By inhibiting microtubule polymerization, the compound prevents the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.
Intracellular Transport: Microtubules serve as tracks for the transport of organelles and vesicles within the cell. Inhibition of tubulin polymerization disrupts this transport system.
Cell Shape and Structure: Microtubules contribute to the maintenance of cell shape and structural integrity. Inhibition of their polymerization can lead to changes in cell morphology and mechanical properties.
相似化合物的比较
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the colchicine-binding site on tubulin and prevents microtubule polymerization.
Paclitaxel (Taxol): A compound that stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Another tubulin inhibitor that binds to tubulin and disrupts microtubule dynamics.
Uniqueness of Tubulin polymerization-IN-44
This compound is unique in its specific binding affinity and mechanism of action compared to other tubulin inhibitors While compounds like colchicine and vinblastine inhibit tubulin polymerization, this compound may have distinct binding sites or interactions that confer unique properties and effects on microtubule dynamics
属性
分子式 |
C19H15Cl2N3O3S |
|---|---|
分子量 |
436.3 g/mol |
IUPAC 名称 |
6-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-25-15-6-11(7-16(26-2)17(15)27-3)18-22-19-24(23-18)14(9-28-19)10-4-12(20)8-13(21)5-10/h4-9H,1-3H3 |
InChI 键 |
MONIXNBRVILDNC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC(=CC(=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


